(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide
Description
(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide is a complex organic compound that features multiple functional groups, including indole, ethyl, and phenylformamido moieties
Properties
Molecular Formula |
C30H28N4O2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H28N4O2/c1-2-34-20-23(25-13-7-9-15-28(25)34)18-27(33-29(35)21-10-4-3-5-11-21)30(36)31-17-16-22-19-32-26-14-8-6-12-24(22)26/h3-15,18-20,32H,2,16-17H2,1H3,(H,31,36)(H,33,35)/b27-18- |
InChI Key |
JVYXTYAJMZTDJX-IMRQLAEWSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCC3=CNC4=CC=CC=C43)\NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, ethylating agents, and phenylformamido compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry and catalysis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can also be employed in the development of new biochemical assays and diagnostic tools.
Medicine
In medicinal chemistry, (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. It may also find applications in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism of action of (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide include other indole derivatives and phenylformamido compounds. Examples include:
- (2Z)-3-(1-Methyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide
- (2Z)-3-(1-Propyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide
Uniqueness
The uniqueness of (2Z)-3-(1-Ethyl-1H-indol-3-YL)-N-[2-(1H-indol-3-YL)ethyl]-2-(phenylformamido)prop-2-enamide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
